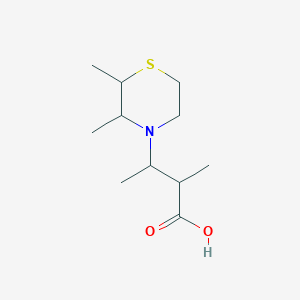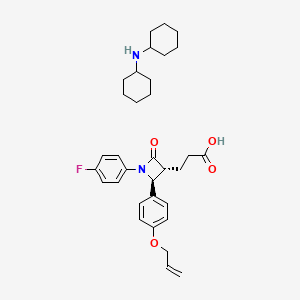
Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dicyclohexylamine moiety, an azetidinone ring, and both allyloxy and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate typically involves multiple steps:
Formation of the Azetidinone Ring: This step often involves the cyclization of a suitable β-lactam precursor under controlled conditions.
Introduction of the Allyloxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate allyl and fluorophenyl reagents are reacted with the azetidinone intermediate.
Attachment of the Dicyclohexylamine Moiety: This step usually involves the reaction of the intermediate compound with dicyclohexylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the azetidinone ring or the fluorophenyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the azetidinone ring can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals and materials. Its unique properties might make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylamine 3-((2S,3R)-2-(4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate: Similar structure but with a methoxy group instead of an allyloxy group.
Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-chlorophenyl)-4-oxoazetidin-3-yl)propanoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C33H43FN2O4 |
|---|---|
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-prop-2-enoxyphenyl)azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C21H20FNO4.C12H23N/c1-2-13-27-17-9-3-14(4-10-17)20-18(11-12-19(24)25)21(26)23(20)16-7-5-15(22)6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-10,18,20H,1,11-13H2,(H,24,25);11-13H,1-10H2/t18-,20-;/m1./s1 |
Clé InChI |
OXSNKEVIBPQVGJ-OVAHNPOGSA-N |
SMILES isomérique |
C=CCOC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


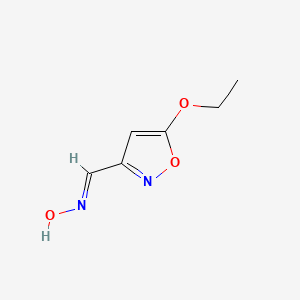


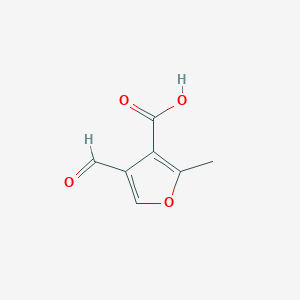


![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
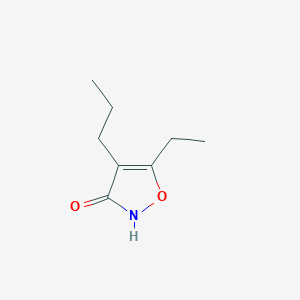

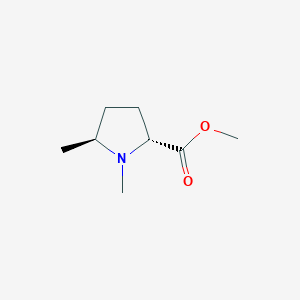
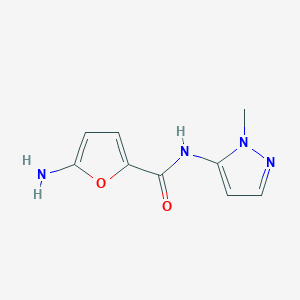
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

